molecular formula C22H28O3S B12594844 Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate CAS No. 648436-58-2

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate

Cat. No.: B12594844
CAS No.: 648436-58-2
M. Wt: 372.5 g/mol
InChI Key: YBFWCDIYWJFRJH-UHFFFAOYSA-N
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Description

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is an organic compound that belongs to the class of sulfoxides. This compound is characterized by the presence of a sulfinyl group attached to a benzene ring, which is further substituted with hexyl and dimethyl groups. The benzoate ester moiety adds to its structural complexity, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate typically involves a multi-step process:

    Formation of the Sulfoxide: The initial step involves the oxidation of a thioether precursor to form the sulfoxide. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

    Substitution Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.

Types of Reactions:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfoxide can be reduced back to the thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, aluminum chloride.

Major Products:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate involves its interaction with molecular targets through the sulfoxide group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The hexyl and dimethyl substituents influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

  • Methyl 4-(2-hexylbenzene-1-sulfinyl)benzoate
  • Methyl 4-(4,5-dimethylbenzene-1-sulfinyl)benzoate
  • Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate

Comparison: Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is unique due to the presence of both hexyl and dimethyl groups on the benzene ring, which confer distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

CAS No.

648436-58-2

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfinylbenzoate

InChI

InChI=1S/C22H28O3S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)26(24)20-12-10-18(11-13-20)22(23)25-4/h10-15H,5-9H2,1-4H3

InChI Key

YBFWCDIYWJFRJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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